1-(1-Adamantyl)-2-(diethylamino)-ethanol hydrochloride
Overview
Description
1-(1-Adamantyl)-2-(diethylamino)-ethanol hydrochloride is a chemical compound known for its unique structure and properties It features an adamantane core, which is a tricyclic hydrocarbon, bonded to a diethylamino group and an ethanol moiety
Mechanism of Action
Target of Action
The primary target of 1-(1-Adamantyl)-2-(diethylamino)-ethanol hydrochloride is the influenza A virus . This compound is indicated for the prophylaxis and treatment of illness caused by various strains of influenza A virus in adults .
Mode of Action
It is known to interact with the influenza a virus, potentially inhibiting its ability to infect host cells .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to the life cycle of the influenza A virus . By interacting with the virus, this compound can disrupt the virus’s ability to infect host cells and replicate .
Pharmacokinetics
It is known to be freely soluble in water , which suggests that it may have good bioavailability.
Result of Action
The result of the action of this compound is the prevention and treatment of illness caused by various strains of influenza A virus in adults . By inhibiting the virus’s ability to infect host cells, this compound can help to reduce the severity and duration of influenza A infections .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the presence of other medications, the patient’s health status, and the specific strain of influenza A virus can all affect the compound’s efficacy . Additionally, this compound is stable under recommended storage conditions and should be stored away from oxidizing agents .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Adamantyl)-2-(diethylamino)-ethanol hydrochloride typically involves the following steps:
Formation of the Adamantane Core: The adamantane core can be synthesized through the hydrogenation of dicyclopentadiene.
Introduction of the Diethylamino Group: The adamantane core is then reacted with diethylamine under controlled conditions to introduce the diethylamino group.
Addition of the Ethanol Moiety: The final step involves the reaction of the intermediate product with ethanol in the presence of a suitable catalyst to form the desired compound.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(1-Adamantyl)-2-(diethylamino)-ethanol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The diethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed:
Oxidation: Formation of adamantanone or adamantanal.
Reduction: Formation of adamantylamines or adamantyl alcohols.
Substitution: Formation of various substituted adamantane derivatives.
Scientific Research Applications
1-(1-Adamantyl)-2-(diethylamino)-ethanol hydrochloride has several scientific research applications:
Medicinal Chemistry: It is studied for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Materials Science: The compound’s unique structure makes it a candidate for developing novel materials with specific properties, such as high thermal stability and rigidity.
Biological Studies: It is used in research to understand its interactions with biological systems and its potential as a bioactive molecule.
Comparison with Similar Compounds
- 1-(1-Adamantyl)ethylamine hydrochloride
- N-(1-Adamantyl)-N-ethylamine hydrochloride
Comparison: 1-(1-Adamantyl)-2-(diethylamino)-ethanol hydrochloride is unique due to the presence of both the diethylamino group and the ethanol moiety, which confer distinct chemical and biological properties. In contrast, similar compounds like 1-(1-Adamantyl)ethylamine hydrochloride and N-(1-Adamantyl)-N-ethylamine hydrochloride may lack one or both of these functional groups, resulting in different reactivity and applications.
Properties
IUPAC Name |
1-(1-adamantyl)-2-(diethylamino)ethanol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H29NO.ClH/c1-3-17(4-2)11-15(18)16-8-12-5-13(9-16)7-14(6-12)10-16;/h12-15,18H,3-11H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQCPHMVJCKQUJD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC(C12CC3CC(C1)CC(C3)C2)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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